molecular formula C19H20ClN3O B2450659 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide CAS No. 338410-72-3

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide

Cat. No.: B2450659
CAS No.: 338410-72-3
M. Wt: 341.84
InChI Key: GBGWTUUNQUIJRG-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are of particular interest due to their diverse biological activity . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Synthesis Analysis

The usual synthesis of benzimidazole derivatives involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Scientific Research Applications

Synthesis and Molecular Docking

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide and its derivatives have been synthesized and studied for their potential in various fields. One study focused on synthesizing N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues for anti-inflammatory and antimicrobial activity. These compounds showed significant effects in in vivo anti-inflammatory activity and in vitro antimicrobial activity against various strains (Sethi et al., 2018).

Anticancer Screening

A novel series of compounds related to this compound was synthesized and evaluated for cytotoxic (antiproliferative) activity against various cancer cell lines. This highlights its potential application in cancer research (Varshney et al., 2015).

Antioxidant Properties

Compounds with a benzimidazole structure, similar to this compound, have been synthesized and tested for antioxidant properties. This research indicates the potential use of such compounds in oxidative stress-related conditions (Kuş et al., 2008).

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives have been studied for their role as inhibitors of type I DNA topoisomerases, an important target in cancer therapy. This research opens up avenues for the application of this compound derivatives in the development of new anticancer drugs (Alpan et al., 2007).

Antimicrobial Evaluation

Several N-benzimidazol-1-yl-methyl-benzamide derivatives, related to this compound, have been synthesized and evaluated for antimicrobial activity against a variety of bacterial and fungal strains. This research demonstrates the potential of these compounds in the development of new antimicrobial agents (Sethi et al., 2016).

Safety and Hazards

The safety and hazards of a specific benzimidazole derivative would depend on its specific structure and properties. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound for accurate information .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-12(2)11-17(18-21-15-9-5-6-10-16(15)22-18)23-19(24)13-7-3-4-8-14(13)20/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGWTUUNQUIJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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